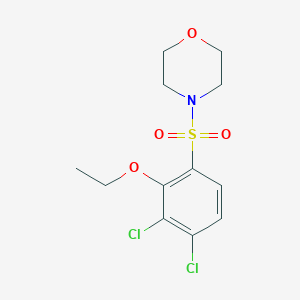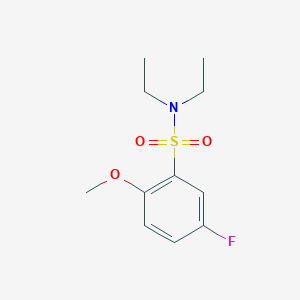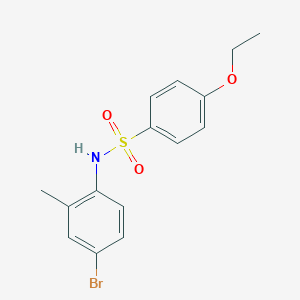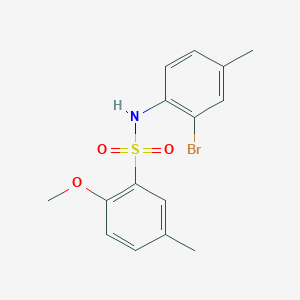![molecular formula C20H23ClN2O2S B288672 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide, also known as TCS 2312, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 works by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in a variety of cancer cells. This inhibition leads to a decrease in the production of intracellular pH, which in turn leads to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 has been shown to have a number of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis (programmed cell death), and the reduction of inflammation. It has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 in lab experiments is its high potency, which allows for the use of lower concentrations. Additionally, it has a relatively low toxicity profile, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation is that it is not water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
For research include the development of more water-soluble derivatives, investigation into its neuroprotective effects, and the potential use in combination with other chemotherapeutic agents.
Synthesemethoden
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 can be synthesized using a multi-step process that involves the reaction of 7-chloro-2-methyl-1H-indole with ethylene oxide, followed by the reaction with 2,3,4-trimethylbenzenesulfonyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C20H23ClN2O2S |
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H23ClN2O2S/c1-12-8-9-19(14(3)13(12)2)26(24,25)22-11-10-16-15(4)23-20-17(16)6-5-7-18(20)21/h5-9,22-23H,10-11H2,1-4H3 |
InChI-Schlüssel |
UQNRTKDPUGAESG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)


![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)
